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molecular formula C11H12ClNO3 B8807413 5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one

5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8807413
M. Wt: 241.67 g/mol
InChI Key: JZJWPWTZQSRKBK-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To ethyl 2-chloro-3,4-dimethoxyphenethylcarbamate 3 (2 g, 6.95 mmol) in 1,1,1,3,3,3-hexamethyldisiloxane (7.39 ml, 34.8 mmol) in a 20 ml microwave tube was added phosphorous oxichloride (6.48 ml, 69.5 mmol) and phosphorus pentoxide (4.93 g, 34.8 mmol). Microwaved at 150° C. (high absorption setting) for 1 hour. Solvent removed and poured on to the ice. Neutralized with 2M sodium hydroxide and extracted with dichloromethane. Dried over magnesium sulfate and chromotagraphed eluting with 0-20% methanol:dichloromethane to give 5-chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one (340 mg, 1.407 mmol, 20.24% yield).) LCMS (M+H)+: 242.1
Name
ethyl 2-chloro-3,4-dimethoxyphenethylcarbamate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.39 mL
Type
reactant
Reaction Step One
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]([O:16][CH3:17])=[C:14]([O:18][CH3:19])[CH:13]=[CH:12][C:3]=1[CH2:4][CH2:5][NH:6][C:7](=O)[O:8]CC.C[Si](C)(C)O[Si](C)(C)C.P(Cl)(Cl)(Cl)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>ClCCl>[Cl:1][C:2]1[C:15]([O:16][CH3:17])=[C:14]([O:18][CH3:19])[CH:13]=[C:12]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:8]

Inputs

Step One
Name
ethyl 2-chloro-3,4-dimethoxyphenethylcarbamate
Quantity
2 g
Type
reactant
Smiles
ClC1=C(CCNC(OCC)=O)C=CC(=C1OC)OC
Name
Quantity
7.39 mL
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
6.48 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.93 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Microwaved at 150° C. (high absorption setting) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Solvent removed
ADDITION
Type
ADDITION
Details
poured on to the ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over magnesium sulfate
WASH
Type
WASH
Details
chromotagraphed eluting with 0-20% methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCNC(C2=CC(=C1OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.407 mmol
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 20.24%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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